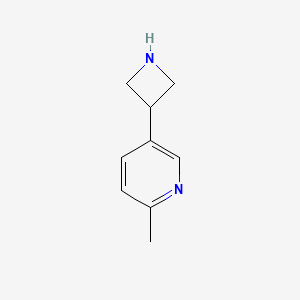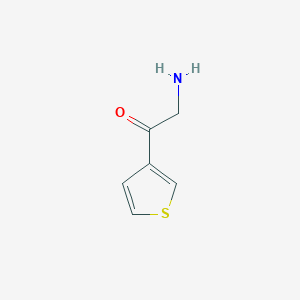
(Z)-Styrylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Styrylboronic acid is an organic compound that features a boronic acid group attached to a styrene moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-Styrylboronic acid can be synthesized through several methods, with one of the most common being the hydroboration of styrene derivatives followed by oxidation. The hydroboration reaction typically involves the addition of a borane reagent to the double bond of a styrene derivative, resulting in the formation of an organoborane intermediate. This intermediate is then oxidized to yield the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Styrylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group into a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of a halide.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Applications De Recherche Scientifique
(Z)-Styrylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which (Z)-Styrylboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and in drug delivery systems where the compound can selectively bind to target molecules.
Comparaison Avec Des Composés Similaires
(E)-Styrylboronic acid: The (E)-isomer has substituents on opposite sides of the double bond, which can result in different reactivity and properties.
Phenylboronic acid: Lacks the styrene moiety but shares the boronic acid functional group.
Vinylboronic acid: Contains a vinyl group instead of a styrene moiety.
Uniqueness: (Z)-Styrylboronic acid is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different selectivity and efficiency in chemical reactions compared to its (E)-isomer and other boronic acids.
Propriétés
Formule moléculaire |
C8H9BO2 |
|---|---|
Poids moléculaire |
147.97 g/mol |
Nom IUPAC |
[(Z)-2-phenylethenyl]boronic acid |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6- |
Clé InChI |
VKIJXFIYBAYHOE-SREVYHEPSA-N |
SMILES isomérique |
B(/C=C\C1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=CC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)


![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)


![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
